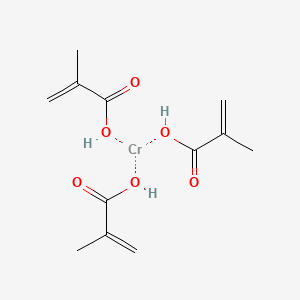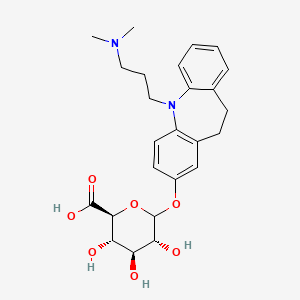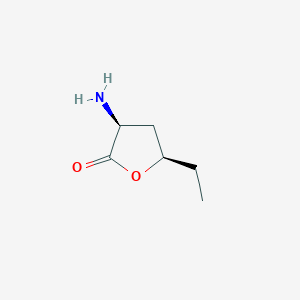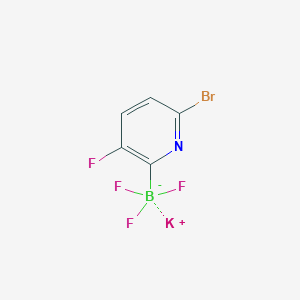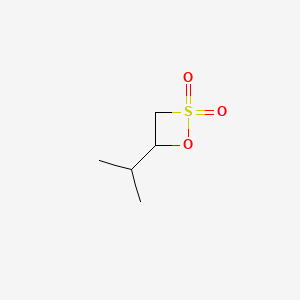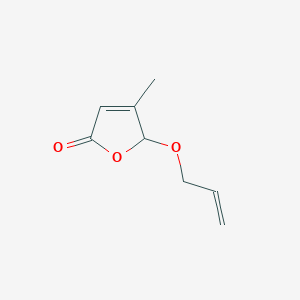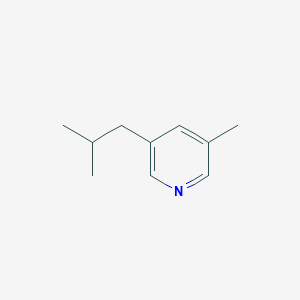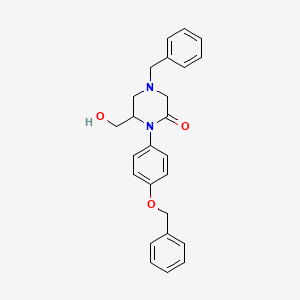
4-Benzyl-1-(4-(benzyloxy)phenyl)-6-(hydroxymethyl)piperazin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Benzyl-1-(4-(benzyloxy)phenyl)-6-(hydroxymethyl)piperazin-2-one is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a piperazine ring substituted with benzyl and benzyloxy groups, as well as a hydroxymethyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Benzyl-1-(4-(benzyloxy)phenyl)-6-(hydroxymethyl)piperazin-2-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with a suitable dihalide under basic conditions.
Introduction of Benzyl and Benzyloxy Groups: The benzyl and benzyloxy groups can be introduced through nucleophilic substitution reactions using benzyl halides and benzyloxy halides, respectively.
Hydroxymethylation: The hydroxymethyl group can be introduced through a hydroxymethylation reaction using formaldehyde and a suitable base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, optimized reaction conditions, and continuous flow processes.
Chemical Reactions Analysis
Types of Reactions
4-Benzyl-1-(4-(benzyloxy)phenyl)-6-(hydroxymethyl)piperazin-2-one can undergo various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The benzyl and benzyloxy groups can be reduced to their corresponding alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The benzyl and benzyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other strong reducing agents.
Substitution: Benzyl halides, benzyloxy halides, and other suitable nucleophiles.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Benzyl-1-(4-(benzyloxy)phenyl)-6-(hydroxymethyl)piperazin-2-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Benzyl-1-(4-(benzyloxy)phenyl)-6-(hydroxymethyl)piperazin-2-one depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary depending on the specific biological activity being investigated.
Comparison with Similar Compounds
4-Benzyl-1-(4-(benzyloxy)phenyl)-6-(hydroxymethyl)piperazin-2-one can be compared with other similar compounds, such as:
4-Benzylpiperazine: Lacks the benzyloxy and hydroxymethyl groups, which may result in different biological activity.
1-(4-Benzyloxyphenyl)piperazine: Lacks the benzyl and hydroxymethyl groups, which may affect its chemical reactivity and biological properties.
6-Hydroxymethylpiperazine: Lacks the benzyl and benzyloxy groups, which may influence its overall stability and reactivity.
The unique combination of benzyl, benzyloxy, and hydroxymethyl groups in this compound contributes to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
889939-06-4 |
|---|---|
Molecular Formula |
C25H26N2O3 |
Molecular Weight |
402.5 g/mol |
IUPAC Name |
4-benzyl-6-(hydroxymethyl)-1-(4-phenylmethoxyphenyl)piperazin-2-one |
InChI |
InChI=1S/C25H26N2O3/c28-18-23-16-26(15-20-7-3-1-4-8-20)17-25(29)27(23)22-11-13-24(14-12-22)30-19-21-9-5-2-6-10-21/h1-14,23,28H,15-19H2 |
InChI Key |
IAVHITPTJAGRMP-UHFFFAOYSA-N |
Canonical SMILES |
C1C(N(C(=O)CN1CC2=CC=CC=C2)C3=CC=C(C=C3)OCC4=CC=CC=C4)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


